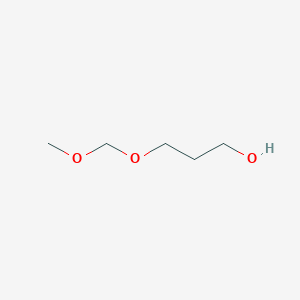

3-(Methoxymethoxy)propanol

Description

Significance of Protecting Group Chemistry in Multistep Synthesis

Multistep organic synthesis often involves the construction of complex molecules from simpler, more readily available starting materials. numberanalytics.com During this process, a molecule may contain multiple reactive sites. If a planned reaction is intended for only one of these sites, the others must be temporarily "masked" or "protected" to prevent unwanted side reactions. wikipedia.orgtotal-synthesis.com This is the fundamental role of a protecting group: to be introduced onto a functional group, endure a set of reaction conditions, and then be selectively removed to restore the original functionality. wikipedia.orgnumberanalytics.com The use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to achieve high yields and selectivity in the creation of complex target molecules like natural products and pharmaceuticals. total-synthesis.com

The ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce additional complications such as new stereocenters. total-synthesis.com The strategic application of protecting groups, sometimes in an orthogonal manner where one group can be removed without affecting another, allows for a high degree of control over the synthetic pathway. numberanalytics.com

Overview of Methoxymethyl (MOM) Ethers as Alcohol Protecting Groups

Among the various protecting groups for alcohols, ethers are a prominent class. The methoxymethyl (MOM) ether, with the general structure R-O-CH₂OCH₃, is a widely used protecting group for hydroxyl functionalities. wikipedia.org It is valued for its ease of installation and its stability across a broad pH range (typically stable between pH 4 and 12) and in the presence of many oxidizing and reducing agents, bases, and nucleophiles. adichemistry.com

The MOM group is typically introduced by treating an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com Another common method involves the use of dimethoxymethane (B151124) (methylal) in the presence of an acid catalyst. adichemistry.com

As an acetal (B89532), the MOM group is sensitive to acidic conditions, which allows for its removal. adichemistry.com Deprotection is often achieved by treatment with a range of Brønsted or Lewis acids. wikipedia.org For instance, refluxing in methanol (B129727) with a catalytic amount of a strong acid like hydrochloric acid is a common method for cleaving the MOM ether and liberating the free alcohol. adichemistry.commasterorganicchemistry.com This acid-lability is a key feature that allows for its selective removal in a synthetic sequence. morressier.com

Scope of Propanol (B110389) Derivatives Incorporating the Methoxymethyl Moiety

The propanol framework offers a simple three-carbon chain with a hydroxyl group, which can be strategically modified for various synthetic purposes. When the hydroxyl group of a propanol derivative is protected as a MOM ether, it creates a versatile building block. These derivatives, such as 3-(methoxymethoxy)propanol, can be used in a variety of chemical transformations where the presence of a free hydroxyl group would be problematic. evitachem.com

For example, a propanol derivative with a MOM-protected alcohol can undergo reactions at other positions of the molecule, such as nucleophilic substitution or oxidation/reduction of other functional groups, without interference from the acidic proton of the hydroxyl group. masterorganicchemistry.com The MOM-protected propanol moiety is found in intermediates for the synthesis of more complex molecules, including pharmaceuticals and natural products. chemimpex.com The specific compound, this compound, serves as a clear example of this class of reagents, embodying the principles of protecting group chemistry within a simple yet synthetically useful structure. evitachem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12O3 |

|---|---|

Molecular Weight |

120.15 g/mol |

IUPAC Name |

3-(methoxymethoxy)propan-1-ol |

InChI |

InChI=1S/C5H12O3/c1-7-5-8-4-2-3-6/h6H,2-5H2,1H3 |

InChI Key |

FGTCEMNXEQZTMP-UHFFFAOYSA-N |

Canonical SMILES |

COCOCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxymethoxy Propanol Derivatives

Direct Methoxymethylation of Propanols

The direct introduction of a methoxymethyl group onto a propanol (B110389) backbone is a common strategy for synthesizing 3-(methoxymethoxy)propanol derivatives. This process typically involves the reaction of an alcohol with a methoxymethylating agent.

Strategies Utilizing Chloromethyl Methyl Ether (MOM-Cl): Evolution and Challenges

Historically, chloromethyl methyl ether (MOM-Cl) has been a widely used reagent for the introduction of the MOM protecting group. ereztech.comwikipedia.org The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile, displacing the chloride from MOM-Cl in an SN2 reaction. byjus.commasterorganicchemistry.com This method is effective for protecting primary and secondary alcohols. rvrlabs.com

Despite its efficacy, the use of MOM-Cl is fraught with significant challenges. Commercial preparations of MOM-Cl can be contaminated with the highly toxic and carcinogenic bis(chloromethyl) ether. acs.org Furthermore, MOM-Cl itself is classified as a human carcinogen and is regulated by agencies such as the Occupational Safety and Health Administration (OSHA). wikipedia.orgeinsteinmed.edu These health hazards necessitate stringent handling precautions, including the use of specialized ventilation and personal protective equipment, and have driven the development of alternative, safer methoxymethylation methods. einsteinmed.edureddit.com

Innovations in MOM Ether Formation: Non-MOM-Cl Reagents and Catalytic Approaches

In response to the challenges posed by MOM-Cl, a variety of alternative reagents and catalytic systems have been developed for the formation of MOM ethers. These modern methods often offer milder reaction conditions, improved safety profiles, and greater substrate compatibility.

Dimethoxymethane (B151124) (DMM), also known as methylal, has emerged as a safer alternative to MOM-Cl. wikipedia.org DMM can be activated by various catalysts to effect the methoxymethylation of alcohols. One approach involves the use of iodotrimethylsilane (B154268) (TMSI) as a catalyst. masterorganicchemistry.comorgsyn.org The reaction of DMM with TMSI generates iodomethyl methyl ether in situ, which then reacts with the alcohol. orgsyn.org

Another innovative catalytic system employs expansive graphite. This method provides a facile and high-yield preparation of methoxymethyl ethers from primary and secondary alcohols using dimethoxymethane. scispace.comtandfonline.com Other catalysts that have been successfully used with DMM include sulfonic acid functionalized sodium montmorillonite (B579905), which allows for heterogeneous reaction conditions and catalyst recycling, and bismuth triflate, which promotes the reaction under mild conditions. oiccpress.comresearchgate.net

| Catalyst System | Substrate Scope | Key Advantages |

| Iodotrimethylsilane (TMSI) | Primary and secondary alcohols | In situ generation of reactive species. orgsyn.org |

| Expansive Graphite | Primary and secondary alcohols | High yields, simple procedure. scispace.comtandfonline.com |

| Sulfonic Acid Functionalized Montmorillonite | Alcohols | Heterogeneous, reusable catalyst, high yields. oiccpress.com |

| Bismuth Triflate [Bi(OTf)3] | Alcohols, Carboxylic Acids | Mild conditions, short reaction times. researchgate.net |

Methoxymethyl acetate (B1210297) is another effective reagent for the protection of alcohols and phenols as their MOM ethers. oocities.org This reagent can be activated by Lewis acids, such as zinc chloride, to facilitate the transfer of the methoxymethyl group. oocities.org The reaction proceeds at room temperature and offers good yields. The use of a Lewis acid catalyst is crucial for activating the acetal (B89532) exchange. oocities.orgthieme-connect.de

Williamson Ether Synthesis Approaches in Methoxymethylation

The Williamson ether synthesis is a fundamental and versatile method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. byjus.compressbooks.pub This strategy can be adapted for methoxymethylation. In this context, the alcohol (e.g., 1,3-propanediol) is first deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide then reacts with a methoxymethylating agent that possesses a good leaving group, such as MOM-Cl (with appropriate safety measures) or an in situ generated equivalent, to form the desired this compound. masterorganicchemistry.comlibretexts.org The success of this synthesis relies on using a primary alkyl halide to avoid elimination reactions. pressbooks.pub

Synthesis of Chiral this compound Stereoisomers

The synthesis of enantiomerically pure stereoisomers of this compound derivatives is of significant interest, particularly in the pharmaceutical industry where chirality can dictate biological activity. chemimpex.comua.es Chiral building blocks such as (R)-(+)-2-(methoxymethoxy)-1-propanol and (S)-(-)-2-(methoxymethoxy)-1-propanol serve as valuable intermediates in asymmetric synthesis. chemimpex.comchemimpex.com

The synthesis of these chiral compounds typically starts from a chiral precursor, such as (R)- or (S)-1,2-propanediol. The hydroxyl group is then protected as a MOM ether using one of the methodologies described previously, ensuring that the stereocenter is preserved. The choice of synthetic route and protecting group strategy is crucial for achieving high enantiomeric purity in the final product. chemimpex.comchemimpex.com

| Chiral Compound | Starting Material | Key Application |

| (R)-(+)-2-(Methoxymethoxy)-1-propanol | (R)-1,2-Propanediol | Intermediate in asymmetric synthesis of pharmaceuticals. chemimpex.com |

| (S)-(-)-2-(Methoxymethoxy)-1-propanol | (S)-1,2-Propanediol | Chiral building block for fine chemicals and pharmaceuticals. chemimpex.com |

Enantioselective Synthesis of Optically Active Methoxymethylated Propanols

The creation of optically active methoxymethylated propanols, where a single enantiomer is produced, is a significant challenge in stereoselective synthesis. numberanalytics.com While direct enantioselective routes to this compound are not extensively detailed in dedicated literature, the synthesis of chiral alcohols and molecules containing methoxymethyl (MOM) ethers relies on established asymmetric strategies. These methods can be broadly categorized into catalyst-controlled and substrate-controlled reactions.

Key approaches applicable to the synthesis of chiral methoxymethylated propanols include:

Asymmetric Hydrogenation: A powerful method for producing chiral alcohols involves the asymmetric hydrogenation of a corresponding ketone or unsaturated precursor. This is often achieved using chiral rhodium or ruthenium complexes as catalysts. renyi.hu For instance, a prochiral keto-precursor could be reduced to a chiral alcohol with high enantiomeric excess (ee), which is then protected with a methoxymethyl group.

Catalytic Hydrosilylation: Chiral rhodium-bis(oxazolinyl)phenyl (Rh-Phebox) catalysts have demonstrated high efficiency in the conjugate hydrosilylation of acrylate (B77674) derivatives to produce optically active propanoates with high yields and enantioselectivities (up to 99% ee). organic-chemistry.org Subsequent reduction of the ester group would yield the desired chiral propanol derivative.

Chiral Auxiliaries: An alternative strategy involves the use of a chiral auxiliary, a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. blogspot.com For example, an achiral acid derivative can be attached to an Evans' oxazolidinone auxiliary. A subsequent diastereoselective reduction of a ketone functionality on the propanol backbone, followed by the removal of the auxiliary, would yield an enantiomerically enriched alcohol. blogspot.com

Enzymatic Reactions: Lipases are frequently used for the kinetic resolution of racemic alcohols. In the presence of an acyl donor, a lipase (B570770) can selectively acylate one enantiomer of a racemic propanol derivative, allowing for the separation of the fast-reacting enantiomer from the slow-reacting one.

The enantiomeric excess of the resulting chiral products can be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy with a chiral shift reagent, such as Pirkle's alcohol. researchgate.net

Diastereoselective Control in Methoxymethylation Reactions

Diastereoselectivity refers to the preferential formation of one diastereomer over others in a chemical reaction. numberanalytics.com When a molecule already contains a stereocenter, the introduction of a new group, such as a methoxymethyl ether, can lead to the formation of diastereomers. Controlling this outcome is critical for synthesizing a single, pure compound.

Several factors influence diastereoselectivity in methoxymethylation reactions:

Substrate Control: The existing chiral center in the propanol derivative can sterically hinder one face of the molecule, directing the incoming methoxymethylating agent to the less hindered face. This is a common strategy guided by models like the Felkin-Anh model for nucleophilic additions to carbonyl groups, which can be extended to the protection of adjacent hydroxyl groups. numberanalytics.com

Reagent and Catalyst Control: The use of bulky reagents or catalysts can enhance the steric interactions, leading to higher diastereoselectivity. Chiral Lewis acids can coordinate to both the substrate and the reagent, creating a rigid transition state that favors the formation of one diastereomer.

Reaction Conditions: The conditions under which the reaction is performed can have a significant impact on diastereoselectivity. numberanalytics.com

Temperature: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy. numberanalytics.com

Solvent: The choice of solvent can alter the conformation of the reactants and transition states, thereby influencing the diastereomeric ratio of the products. numberanalytics.com

Pressure: In some cases, applying high pressure can favor the formation of the more compact transition state, potentially increasing diastereoselectivity. numberanalytics.comsmolecule.com

A common method for achieving diastereoselective control is through the use of chiral auxiliaries. In an Evans aldol (B89426) reaction, for example, an oxazolidinone auxiliary controls the facial selectivity of an enolate's reaction with an aldehyde, leading to a product with high diastereomeric purity. blogspot.com This principle of auxiliary-controlled stereodirection is a cornerstone of modern asymmetric synthesis. blogspot.com

Strategies for Selective Mono-Methoxymethylation of Polyols (e.g., 1,3-Propanediol)

1,3-Propanediol (B51772) is a symmetrical molecule with two primary hydroxyl groups. frontiersin.orgnih.gov Differentiating between these two chemically equivalent groups to achieve selective mono-methoxymethylation presents a significant synthetic challenge. Success in this area relies on protocols that can temporarily break the molecule's symmetry.

Regioselective Protection Protocols

Regioselective reactions target a specific functional group within a molecule that has multiple, similar functional groups. For symmetrical diols like 1,3-propanediol, achieving mono-protection requires a strategy that can selectively activate one of the two hydroxyl groups.

One of the most effective methods for the regioselective mono-alkylation or mono-acylation of diols is the stannylene acetal method . This protocol involves the following steps:

Formation of the Stannylene Acetal: The diol is reacted with a dialkyltin oxide, most commonly dibutyltin (B87310) oxide (Bu₂SnO), in a nonpolar solvent like toluene. This reaction forms a cyclic stannylene acetal intermediate.

Selective Activation: In the cyclic intermediate, one of the oxygen atoms is typically more nucleophilic or more sterically accessible than the other. This difference is exploited in the subsequent step.

Reaction with Electrophile: The methoxymethylating agent, such as methoxymethyl chloride (MOM-Cl), is added to the reaction mixture. The electrophile preferentially reacts at the more activated oxygen atom of the stannylene acetal.

Hydrolysis: The resulting tin alkoxide is hydrolyzed during workup to release the mono-protected diol.

This method has been successfully used for the regioselective mono-tosylation of diols with high efficiency, and the principle is directly applicable to methoxymethylation. google.com The catalytic use of dibutyltin oxide makes this process more efficient and atom-economical. google.com

Other approaches to regioselective protection include the use of heterogeneous catalysts, such as zeolites or montmorillonite clays, which can provide a structured environment that favors mono-functionalization through shape selectivity and controlled surface reactivity. mdma.ch

The table below summarizes key research findings related to regioselective functionalization protocols applicable to diols.

| Protocol | Catalyst/Reagent | Key Principle | Typical Substrate | Primary Finding |

| Stannylene Acetal Method | Dibutyltin oxide (Bu₂SnO) | Formation of a cyclic stannylene acetal intermediate that selectively activates one hydroxyl group. | Diols (e.g., 1,3-propanediol) | Enables high regioselectivity for mono-acylation, -alkylation, or -tosylation at the primary alcohol. google.com |

| Heterogeneous Catalysis | Zeolites, Montmorillonite KSF | Shape selectivity and specific active sites on the catalyst surface favor mono-protection. | Diols, Catechols | Can achieve selective formation of mono-acetals and other protected derivatives. mdma.ch |

| Catalytic Transfer Hydrogenation | Ruthenium complexes | Selective enzymatic or chemo-catalytic reactions can differentiate between prochiral groups. | Prochiral diols | Can lead to asymmetric desymmetrization, yielding chiral mono-functionalized products. |

These advanced synthetic strategies provide chemists with a robust toolkit for the preparation of complex molecules like this compound and its derivatives with precise control over their three-dimensional structure and functional group placement.

Reactivity and Mechanistic Studies of 3 Methoxymethoxy Propanol Derivatives

Stability Profiles of the Methoxymethyl Ether Under Diverse Reaction Conditions

The utility of the MOM group as a protecting agent is largely defined by its stability profile. It is generally robust in neutral to moderately acidic or basic environments, allowing for a wide array of chemical transformations to be performed on other parts of a molecule without affecting the protected hydroxyl group.

A key advantage of the MOM ether is its stability in the presence of strongly nucleophilic and basic organometallic reagents. This characteristic is crucial in synthetic sequences that involve the formation of carbon-carbon bonds using reagents such as Grignard reagents (RMgX) and organolithium compounds like butyllithium (B86547) (BuLi). spcmc.ac.in These reagents readily react with acidic protons, such as those of unprotected alcohols, but the MOM ether linkage is generally unreactive. organic-chemistry.org This allows for transformations like Grignard additions or metal-halogen exchange followed by electrophilic trapping to be carried out on other functional groups within a molecule containing a MOM-protected alcohol. For instance, a derivative of 3-(methoxymethoxy)propanol could undergo a reaction at another site with butyllithium without cleavage of the MOM ether. spcmc.ac.inorganic-chemistry.org

The MOM ether exhibits excellent stability under a wide range of basic conditions, from aqueous hydroxides to stronger bases like lithium diisopropylamide (LDA). organic-chemistry.org This stability is essential for reactions such as saponification of esters, elimination reactions, and alkylations that are typically performed in basic media. Protection of a hydroxyl group as a MOM ether is a common strategy to prevent its interference in base-mediated reactions. researchgate.net

Furthermore, the MOM group is stable towards many common reducing agents. It is inert to catalytic hydrogenation (e.g., H₂/Pd, H₂/Ni, H₂/Rh) and hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). spcmc.ac.inorganic-chemistry.org This allows for the selective reduction of other functional groups, such as aldehydes, ketones, esters, or nitro groups, in the presence of a MOM-protected alcohol.

Deprotection Methodologies for the Methoxymethyl Ether

While the stability of the MOM group is one of its key features, the ability to remove it under specific and mild conditions is equally important for its utility as a protecting group. The cleavage of the MOM ether is typically achieved under acidic conditions. wikipedia.org

The deprotection of MOM ethers relies on the acid-catalyzed hydrolysis of the acetal (B89532) functionality. total-synthesis.com The mechanism involves protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and the free alcohol. This intermediate then reacts with water or another nucleophile to ultimately release the deprotected alcohol. A variety of acidic conditions have been developed to effect this transformation, ranging from strong mineral acids to milder Lewis acids.

The use of protic acids in homogeneous solutions is a classical method for the cleavage of MOM ethers. oup.com Dilute solutions of strong acids like hydrochloric acid (HCl) in an alcohol or aqueous-organic solvent mixture are effective for this purpose. total-synthesis.com However, these conditions can be harsh and may not be suitable for substrates containing other acid-sensitive functional groups. oup.com

For more sensitive substrates, milder acidic catalysts are employed. Pyridinium (B92312) p-toluenesulfonate (PPTS) is a commonly used mild acid catalyst for the deprotection of MOM ethers. oup.com It provides a controlled source of acid, allowing for the selective cleavage of the MOM group in the presence of other acid-labile protecting groups. researchgate.net

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | HCl (catalytic) | Methanol (B129727)/Water | 25 | 2 | 95 | oup.com |

| 2 | Pyridinium p-toluenesulfonate (PPTS) | Ethanol | 55 | 6 | 90 | oup.com |

Lewis acids offer an alternative to protic acids for the cleavage of MOM ethers, often providing milder reaction conditions and enhanced selectivity. wikipedia.org The Lewis acid coordinates to one of the oxygen atoms of the MOM ether, activating it towards cleavage.

Bismuth triflate (Bi(OTf)₃) has been shown to be a highly efficient and environmentally friendly catalyst for the deprotection of MOM ethers. oup.com The reaction can be carried out in a biphasic aqueous medium at room temperature, and the catalyst can be used in catalytic amounts. oup.com This method is notable for its high yields and chemoselectivity, as other common protecting groups like tert-butyldimethylsilyl (TBDMS) and benzyl (B1604629) ethers are often tolerated. oup.com

Zinc bromide (ZnBr₂) is another effective Lewis acid for MOM ether deprotection. researchgate.net In the presence of a thiol scavenger such as n-propanethiol, ZnBr₂ can rapidly and selectively cleave MOM ethers from primary, secondary, and tertiary alcohols, as well as phenols, often in less than ten minutes with high yields. researchgate.netscispace.com

| Entry | Lewis Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Bismuth Triflate (2 mol%) | THF/Water (1:1) | 25 | 30 min | 98 | oup.com |

| 2 | Zinc Bromide / n-Propanethiol | Dichloromethane | 25 | 10 min | 95 | researchgate.netscispace.com |

Chemoselective Deprotection Strategies in Complex Molecules

The selective removal of the methoxymethyl (MOM) protecting group in the presence of other sensitive functionalities is a critical consideration in the synthesis of complex molecules. While this compound itself is a relatively simple molecule, the strategies for the deprotection of its MOM ether are relevant to more elaborate structures where this moiety is present. The goal of chemoselective deprotection is to cleave the MOM ether under conditions that leave other protecting groups and functional groups intact.

A variety of methods have been developed for the mild and selective deprotection of MOM ethers. rsc.org One effective approach involves the use of a combination of a trialkylsilyl triflate, such as trimethylsilyl (B98337) triflate (TMSOTf) or triethylsilyl triflate (TESOTf), and 2,2′-bipyridyl. rsc.org This system allows for the deprotection of MOM ethers under non-acidic conditions, which is advantageous for substrates containing acid-labile groups. nih.gov The reaction is thought to proceed through the formation of a bipyridinium salt intermediate, which is then hydrolyzed to release the free alcohol. nih.gov

Another strategy for the chemoselective cleavage of MOM ethers employs zinc bromide (ZnBr2) in the presence of a thiol, such as n-propanethiol (n-PrSH). This method has been shown to be rapid and efficient for the deprotection of MOM ethers of primary, secondary, and tertiary alcohols, as well as phenols, with high yields and selectivity in the presence of other protecting groups. scispace.com

The choice of deprotection strategy is often dictated by the specific functionalities present in the molecule. The following table summarizes some of the common reagents used for the chemoselective deprotection of MOM ethers and their typical reaction conditions.

| Reagent System | Typical Conditions | Substrate Scope | Ref. |

| TMSOTf / 2,2′-bipyridyl | CH₃CN, 0 °C to rt | Aliphatic and Aromatic MOM ethers | nih.gov |

| TESOTf / 2,2′-bipyridyl | CH₃CN, 0 °C to rt | Aromatic MOM ethers (direct conversion to TES ethers) | nih.gov |

| ZnBr₂ / n-PrSH | CH₂Cl₂, rt | Primary, secondary, tertiary, and phenolic MOM ethers | scispace.com |

| Lewis Acids (e.g., MgBr₂) | Et₂O, rt | General deprotection of MOM ethers | researchgate.net |

| Brønsted Acids (e.g., HCl) | MeOH, reflux | General deprotection of MOM ethers | adichemistry.comwikipedia.org |

These methods offer a toolkit for chemists to selectively unmask a hydroxyl group that was protected as a MOM ether, enabling the next steps in a synthetic sequence.

Mechanistic Insights into Methoxymethyl Ether Hydrolysis

The hydrolysis of methoxymethyl ethers, being acetals, is typically catalyzed by acid. adichemistry.comwikipedia.org The mechanism of this process involves several key steps, initiated by the protonation of one of the oxygen atoms of the acetal moiety.

Under acidic conditions, the reaction proceeds as follows:

Protonation: The ether oxygen of the methoxymethyl group is protonated by a hydronium ion (H₃O⁺), which is present in acidic aqueous solutions. This step makes the leaving group, methanol, a much better leaving group. libretexts.org

Cleavage of the C-O Bond: The protonated ether undergoes cleavage of the carbon-oxygen bond, leading to the formation of methanol and a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: The resulting intermediate is deprotonated by a water molecule to yield a hemiacetal.

Further Hydrolysis: The hemiacetal is then further hydrolyzed under acidic conditions to yield the desired alcohol and formaldehyde (B43269).

Interestingly, the mechanism of MOM ether deprotection can differ based on the nature of the substrate and the reagents employed. For instance, the deprotection of aromatic MOM ethers using trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl is proposed to proceed through a different pathway than that of aliphatic MOM ethers. acs.org In the case of aromatic MOM ethers, the reaction is thought to involve the formation of a silyl (B83357) ether intermediate, which is then hydrolyzed to the corresponding phenol. acs.org This is in contrast to aliphatic MOM ethers, which are believed to form a bipyridinium salt intermediate. nih.gov

The following table outlines the proposed mechanistic steps for the acid-catalyzed hydrolysis of a generic methoxymethyl ether.

| Step | Description | Intermediate |

| 1 | Protonation of the ether oxygen | R-O-CH₂(⁺OH)-CH₃ |

| 2 | Cleavage to form an oxocarbenium ion and methanol | [R-O=CH₂]⁺ + CH₃OH |

| 3 | Nucleophilic attack by water | R-O-CH₂-OH₂⁺ |

| 4 | Deprotonation to form a hemiacetal | R-O-CH₂-OH |

| 5 | Hydrolysis of the hemiacetal | R-OH + CH₂O |

Understanding these mechanistic details is crucial for predicting the outcome of deprotection reactions and for designing new, more efficient, and selective deprotection strategies.

Transformations of the Free Hydroxyl Group within Methoxymethylated Propanols

The presence of a free primary hydroxyl group in this compound allows for a variety of chemical transformations at this site, while the other hydroxyl group remains protected. This selective reactivity is a cornerstone of its utility in organic synthesis.

Oxidation Reactions

The primary hydroxyl group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. britannica.com The oxidation of primary alcohols is a fundamental transformation in organic chemistry. byjus.com

For the partial oxidation to the corresponding aldehyde, 3-(methoxymethoxy)propanal, milder oxidizing agents are typically employed. Reagents such as pyridinium chlorochromate (PCC) are effective for this transformation, as they can oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid. britannica.com

For the full oxidation to the carboxylic acid, 3-(methoxymethoxy)propanoic acid, stronger oxidizing agents are required. Chromic acid (H₂CrO₄), generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄), is a powerful oxidizing agent that can convert primary alcohols to carboxylic acids. britannica.com The reaction typically proceeds through an aldehyde intermediate, which is then further oxidized. chemguide.co.uk

The following table provides a summary of common oxidizing agents and the expected products from the oxidation of this compound.

| Oxidizing Agent | Expected Product | Classification |

| Pyridinium chlorochromate (PCC) | 3-(methoxymethoxy)propanal | Aldehyde |

| Chromic acid (H₂CrO₄) | 3-(methoxymethoxy)propanoic acid | Carboxylic Acid |

| Potassium permanganate (B83412) (KMnO₄) | 3-(methoxymethoxy)propanoic acid | Carboxylic Acid |

The ability to selectively oxidize the free hydroxyl group makes this compound a useful building block for the synthesis of more complex molecules containing aldehyde or carboxylic acid functionalities.

Substitution Reactions

The hydroxyl group of this compound can also undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. However, the hydroxyl group itself is a poor leaving group. youtube.compearson.com Therefore, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. ulethbridge.ca

One common method to achieve this is to react the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This converts the hydroxyl group into a sulfonate ester, which is an excellent leaving group in nucleophilic substitution reactions.

Alternatively, the hydroxyl group can be converted into a halide. For example, reaction with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding alkyl chloride, while reaction with phosphorus tribromide (PBr₃) would yield the alkyl bromide. These alkyl halides can then be subjected to nucleophilic substitution with a variety of nucleophiles.

Another approach is to perform the substitution reaction under acidic conditions, where the hydroxyl group is protonated to form an oxonium ion. youtube.compearson.com The leaving group then becomes a water molecule, which is a much better leaving group than the hydroxide (B78521) ion. However, this method is generally more suitable for tertiary and secondary alcohols that can form stable carbocation intermediates (SN1 mechanism). For a primary alcohol like this compound, the reaction with hydrogen halides (HX) would likely proceed through an SN2 mechanism. pearson.com

The following table summarizes some common methods for the substitution of the hydroxyl group in a primary alcohol like this compound.

| Reagent | Intermediate/Product | Type of Reaction |

| p-Toluenesulfonyl chloride (TsCl), pyridine | Tosylate ester | Activation of OH group |

| Methanesulfonyl chloride (MsCl), pyridine | Mesylate ester | Activation of OH group |

| Thionyl chloride (SOCl₂) | Alkyl chloride | Halogenation |

| Phosphorus tribromide (PBr₃) | Alkyl bromide | Halogenation |

| Hydrogen bromide (HBr) | Alkyl bromide | Substitution (SN2) |

These transformations of the free hydroxyl group highlight the versatility of this compound as a synthetic intermediate.

Reactivity of the Acetal Moiety in Advanced Synthetic Transformations

Beyond its role as a protecting group, the acetal moiety in this compound and its derivatives can participate in more advanced synthetic transformations, serving as a source of reactive intermediates.

Spectroscopic Characterization and Structural Elucidation of 3 Methoxymethoxy Propanol Compounds

Chromatographic Techniques in Purity Assessment and Isolation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an effective tool for identifying 3-(Methoxymethoxy)propanol. The technique provides a retention time from the GC component and a mass spectrum from the MS component, which together offer a high degree of confidence in the identification of the compound.

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The choice of column is critical; a polar column is often suitable for a polar molecule like this compound. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI).

The resulting mass spectrum displays the molecular ion (M+) peak and a series of fragment ion peaks. The molecular ion peak for this compound (C₅H₁₂O₃) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 120.15 g/mol ). However, for primary alcohols, the molecular ion peak can be weak or entirely absent.

The fragmentation pattern is key to structural elucidation. For this compound, fragmentation is expected to occur at bonds adjacent to the oxygen atoms, which are points of relative instability. Common fragmentation patterns for ethers and alcohols include alpha-cleavage (cleavage of the C-C bond next to the oxygen).

Predicted Fragmentation Pattern:

Alpha-cleavage at the alcohol group: Cleavage of the C-C bond adjacent to the hydroxyl group could lead to the formation of the [CH₂OH]⁺ ion at m/z 31. This is a characteristic peak for primary alcohols.

Cleavage of the methoxymethyl group: The bond between the propanol (B110389) chain and the methoxymethyl ether group can break, leading to various fragments. Loss of the methoxymethyl radical (•CH₂OCH₃) would result in a fragment at m/z 75.

Fragmentation of the methoxymethyl group: The molecule could fragment at the C-O bonds within the methoxymethyl group. A prominent fragment for methoxymethyl ethers is the [CH₃OCH₂]⁺ ion, which would appear at m/z 45. This is often a stable and abundant ion.

Loss of neutral molecules: The molecule may lose stable neutral molecules like water (H₂O, loss of 18 amu) or formaldehyde (B43269) (CH₂O, loss of 30 amu).

The relative abundance of these fragments helps in piecing together the structure of the original molecule. The most abundant fragment ion is designated as the base peak.

Table 1: Predicted Major Ions in the Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Ion Fragment | Fragmentation Pathway |

| 120 | [C₅H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 89 | [M - OCH₃]⁺ | Loss of a methoxy (B1213986) radical |

| 75 | [M - •CH₂OCH₃]⁺ | Cleavage of the ether linkage |

| 45 | [CH₃OCH₂]⁺ | Alpha-cleavage within the ether group |

| 31 | [CH₂OH]⁺ | Alpha-cleavage at the alcohol group |

This table represents predicted fragmentation based on common patterns for alcohols and ethers, as specific experimental data for this compound was not available in the search results.

High-Performance Liquid Chromatography (HPLC) for Kinetic Studies

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for monitoring the progress of chemical reactions, making it an invaluable tool for kinetic studies involving this compound, such as its formation or degradation.

In a kinetic study, HPLC can be used to measure the concentration of reactants, products, or intermediates at different time intervals. By plotting concentration versus time, the rate of the reaction can be determined.

For the analysis of a polar compound like this compound, reversed-phase HPLC is a common choice. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Typical HPLC Method Parameters:

Column: A C18 or other suitable reversed-phase column.

Mobile Phase: A mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. The composition can be isocratic (constant) or a gradient (varied over time) to achieve optimal separation.

Detector: Since this compound lacks a strong chromophore, direct UV detection can be challenging. A Refractive Index (RI) detector, which measures changes in the refractive index of the eluent, is a suitable alternative. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

Flow Rate: A typical flow rate is around 1.0 mL/min.

To conduct a kinetic study, samples are taken from the reaction mixture at specific times, the reaction is quenched, and the samples are injected into the HPLC system. The area of the chromatographic peak corresponding to this compound is proportional to its concentration. By running standards of known concentrations, a calibration curve can be generated to accurately quantify the compound in the reaction samples.

Table 2: Example Data from an HPLC Kinetic Study

| Time (minutes) | Peak Area of this compound | Calculated Concentration (mM) |

| 0 | 125,600 | 10.0 |

| 10 | 98,200 | 7.8 |

| 20 | 76,500 | 6.1 |

| 30 | 59,800 | 4.8 |

| 60 | 30,100 | 2.4 |

| 90 | 15,000 | 1.2 |

This is a hypothetical data table illustrating how results from an HPLC analysis would be presented for a kinetic study.

The data from such an analysis allows for the determination of reaction order, rate constants, and half-life, providing a comprehensive understanding of the chemical kinetics.

Computational Chemistry and Theoretical Modeling of Methoxymethylated Propanols

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of molecules like 3-(Methoxymethoxy)propanol. Methods such as Density Functional Theory (DFT) are frequently used to optimize molecular geometries and to calculate key structural parameters.

A critical aspect of understanding a molecule's reactivity is the strength of its chemical bonds, often quantified by the bond dissociation energy (BDE), which is the enthalpy change associated with the homolytic cleavage of a bond. wikipedia.orglibretexts.org For molecules with multiple C-H bonds, computational methods can predict which bonds are most likely to break.

In a computational study of the closely related compound 3-methoxy-1-propanol (B72126) , the BDEs for various C-H bonds were calculated using the M06-2X/6-311++G(d,p) level of theory. These calculations revealed significant differences in the strengths of the C-H bonds depending on their position within the molecule. The presence of adjacent oxygen atoms has a pronounced effect on the BDEs, generally weakening the C-H bonds on adjacent carbon atoms. This is attributed to the stabilization of the resulting radical through hyperconjugation and other electronic effects. ul.pt

| Bond Position | Calculated BDE (kcal/mol) |

|---|---|

| α-CH₂ (next to OH) | 94.5 |

| β-CH₂ (central) | 98.2 |

| γ-CH₂ (next to OCH₃) | 95.8 |

| CH₃ (methoxy group) | 100.5 |

The data in this table is for the analogous compound 3-methoxy-1-propanol.

These theoretical calculations highlight the specific sites within the molecule that are more susceptible to hydrogen abstraction, providing crucial insights into its initial degradation pathways in various chemical environments.

Reaction Mechanism Elucidation Through Computational Approaches

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, offering a window into the transient and high-energy species that are often difficult to observe experimentally. researchgate.netresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energetic barriers that govern reaction rates.

For instance, the atmospheric degradation of volatile organic compounds like methoxymethylated propanols is often initiated by reactions with hydroxyl (•OH) radicals. Computational studies on the reaction of 3-methoxy-1-propanol with •OH radicals have provided detailed mechanistic insights. yukiozaki.com These studies typically employ DFT methods to locate the transition states for hydrogen abstraction from different sites on the molecule.

The calculations for 3-methoxy-1-propanol show that hydrogen abstraction can occur from any of the carbon atoms, leading to the formation of different radical intermediates. The activation energies for these abstraction pathways can be computed, revealing the most favorable reaction channels. It has been shown that abstractions from the –CH₂– groups are significant in the oxidation mechanisms. yukiozaki.com The structure of the transition states can also be analyzed to understand the geometric and electronic factors that influence the reaction barrier.

Such computational investigations are crucial for atmospheric chemistry models, as they provide fundamental data on reaction kinetics and product formation, helping to predict the environmental fate and impact of these compounds.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational spectroscopy has become an indispensable partner to experimental measurements, aiding in the interpretation of complex spectra and the structural elucidation of molecules. aip.orgrsc.orgwiley.com Quantum chemical methods can predict various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, with a useful degree of accuracy. nih.govacs.org

For a molecule like this compound, DFT calculations can be used to compute its vibrational frequencies. These calculated frequencies and their corresponding intensities can then be used to generate a theoretical IR spectrum. By comparing this predicted spectrum with an experimental one, chemists can assign the observed absorption bands to specific vibrational modes of the molecule, such as O-H stretching, C-O stretching, and CH₂ bending. sapub.orgyoutube.com This process is invaluable for confirming the molecular structure and identifying the presence of specific functional groups.

Similarly, NMR chemical shifts (both ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. mdpi.com These calculations provide theoretical chemical shift values for each nucleus in the molecule. These predicted shifts can then be compared to experimental data to assign signals in the NMR spectrum to specific atoms, which is particularly useful for complex molecules with many similar chemical environments. The accuracy of these predictions has advanced to the point where they can be a reliable tool for distinguishing between different isomers or conformers of a molecule. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. Conceptual Density Functional Theory (DFT) provides a framework for quantifying and understanding this relationship through various reactivity descriptors. chemtools.orgnih.govnih.gov These descriptors are derived from the way the energy of the molecule changes with respect to changes in the number of electrons or the external potential, and they can be used to predict how a molecule will interact with other chemical species. rsc.org

Key global reactivity descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. hakon-art.com

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons and act as an electrophile. nih.gov

| Descriptor | Definition | Interpretation |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | Energy required to remove an electron |

| Electron Affinity (A) | -E(LUMO) | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

For this compound, these calculations would likely reveal that the oxygen atoms are sites of high electron density and are susceptible to electrophilic attack, while the various C-H bonds would show differing propensities for radical abstraction, consistent with the BDE calculations discussed earlier.

Advanced Applications and Synthetic Utility of 3 Methoxymethoxy Propanol Derivatives

Strategic Use as a Protecting Group in Complex Molecule Synthesis

The methoxymethyl (MOM) ether, derived from compounds like 3-(methoxymethoxy)propanol, is a widely used protecting group for hydroxyl functionalities in the synthesis of complex organic molecules. adichemistry.comwikipedia.org The MOM group is favored for its ease of installation and its stability under a range of reaction conditions. It is generally stable in aqueous solutions with a pH between 4 and 12 and is resistant to many oxidizing and reducing agents, as well as bases and other nucleophiles. adichemistry.com

Protection of an alcohol is typically achieved using chloromethyl methyl ether in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). wikipedia.org Deprotection is readily accomplished under acidic conditions, often by heating in methanol (B129727) with a catalytic amount of a strong acid like hydrochloric acid, which cleaves the acetal (B89532). adichemistry.com

Orthogonal Protection Strategies

A key advantage of the MOM group is its utility in orthogonal protection strategies, where multiple protecting groups are used to mask different functional groups within the same molecule. jocpr.com This approach allows for the selective removal of one protecting group without affecting the others, enabling sequential and site-specific reactions. jocpr.com

The MOM group's lability to acid allows it to be used in conjunction with other protecting groups that are stable under acidic conditions but can be removed by other specific reagents. For example, the MOM group is orthogonal to silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) ethers, which are removed by fluoride (B91410) ions, and benzyl (B1604629) ethers, which are cleaved by hydrogenolysis. jocpr.com This orthogonality is crucial in the multi-step synthesis of complex natural products and pharmaceuticals. researchgate.net

The compatibility of the MOM group with various other protecting groups has been established. It remains stable in the presence of reagents used to remove groups such as benzyl, ester, amide, and allyl protectors. ingentaconnect.com This allows for a high degree of flexibility in synthetic design. However, it is not compatible with protecting groups that are also acid-labile, such as acetate (B1210297) groups under certain conditions. ingentaconnect.com

Chiral Building Blocks in Asymmetric Synthesis

Chiral derivatives of this compound are valuable building blocks in asymmetric synthesis, a field focused on the selective synthesis of a specific enantiomer or diastereomer of a molecule. These chiral synthons introduce stereocenters into the target molecule in a controlled manner. rsc.orgmdpi.com

For instance, (S)-3-methoxypropane-1,2-diol, a chiral derivative, serves as a precursor for introducing chirality in more complex structures. echemi.com The strategic use of such chiral building blocks is fundamental in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds, where the stereochemistry is often critical for the desired biological activity. mdpi.comnih.gov The synthesis of chiral spiroheterocycles, for example, has been achieved through palladium-catalyzed asymmetric reactions, demonstrating the utility of chiral building blocks in creating complex three-dimensional structures. nih.gov

Intermediates in Pharmaceutical and Fine Chemical Production

This compound and its derivatives are important intermediates in the production of pharmaceuticals and fine chemicals. google.comgoogle.com The compound's properties, such as its high solvency and stability under various conditions, make it a suitable component in chemical reactions for synthesizing active pharmaceutical ingredients (APIs). nbinno.comnbinno.com

Precursors to Biologically Active Compounds

Derivatives of this compound serve as precursors in the synthesis of a variety of biologically active compounds. For example, they have been utilized in the creation of antiviral agents. mdpi.commdpi.com In one study, camphene (B42988) derivatives with antiviral activity were synthesized using 3-bromopropan-1-ol, a related propanol (B110389) derivative, as a starting material. mdpi.com

Furthermore, methoxy-containing flavonol derivatives have been synthesized and investigated as potential inhibitors for the Dengue virus NS2B/NS3 serine protease. fip.orgfip.org The synthesis of these compounds often involves multi-step processes where the strategic introduction of methoxy (B1213986) groups is crucial for their biological function. fip.orgfip.org Additionally, 1-aryl-3-substituted propanol derivatives have shown promise as antimalarial agents. nih.gov

The compound 3-(2-methoxyphenoxy)propane-1,2-diol, also known as guaifenesin, is an active pharmaceutical ingredient used to relieve cough symptoms and is also an intermediate in the synthesis of other medicinal products. synthinkchemicals.comresearchgate.net The chiral synthesis of related compounds, such as (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, highlights the importance of methoxymethyl-protected intermediates in producing potential norepinephrine (B1679862) reuptake inhibitors. nih.gov

Applications in Polymer Chemistry and Functional Materials

The functional groups present in this compound derivatives make them suitable for applications in polymer chemistry and the development of functional materials. nbinno.com The hydroxyl group can participate in polymerization reactions, while the ether linkage can impart specific properties to the resulting polymer.

For example, 3-methoxy-1-propanol (B72126) has been studied for its role in the kinetics of reactions with isocyanates, which are key reactions in the production of polyurethanes. sigmaaldrich.com Its use as a solvent in coatings and ink formulations also points to its utility in material science applications, where it can influence properties like film formation and adhesion. nbinno.comnbinno.com

Current Research Challenges and Future Perspectives

Development of Sustainable and Environmentally Benign Synthetic Routes

A significant challenge in the use of MOM ethers, including the synthesis and deprotection of 3-(methoxymethoxy)propanol, is the reliance on traditional methods that often involve harsh acidic conditions, stoichiometric reagents, and the use of volatile organic solvents. Current research is heavily focused on developing "green" alternatives that minimize environmental impact.

A key area of investigation is the implementation of solvent-free reaction conditions. For instance, the deprotection of MOM ethers has been achieved with high efficiency by simply triturating the MOM-protected compound with solid p-toluenesulfonic acid (pTSA) in a mortar at room temperature. benthamdirect.comeurekaselect.comamrita.edu This method eliminates the need for solvents, reduces reaction times, and simplifies work-up procedures, offering a significant advantage over conventional solvent-based methods. benthamdirect.comamrita.edu

Exploration of Novel Catalytic Systems for MOM Ether Formation and Cleavage

The discovery of new and more efficient catalysts is central to advancing the chemistry of MOM ethers. The ideal catalyst should be inexpensive, non-toxic, highly active under mild conditions, and, if possible, reusable. Research in this area is diverse, exploring a wide range of Lewis and Brønsted acids.

Zirconium(IV) chloride (ZrCl₄) has been identified as an efficient Lewis acid catalyst for the formation of MOM ethers from alcohols using formaldehyde (B43269) dimethyl acetal (B89532), operating at room temperature under solvent-free conditions. researchgate.net For the cleavage reaction, a variety of catalytic systems are being investigated. Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) in isopropanol (B130326) has been shown to be an effective system for the deprotection of MOM ethers. researchgate.net Other Lewis acids such as magnesium bromide (MgBr₂) and scandium(III) triflate (Sc(OTf)₃) have also been explored. researchgate.net Bio-inspired catalytic systems, such as a combination of a Brønsted acid and Zn(OTf)₂, are also being developed to activate C-O bonds under milder conditions, drawing inspiration from metabolic processes in microorganisms. nih.gov

The table below summarizes some of the novel catalytic systems being explored for MOM ether transformations.

| Catalyst System | Transformation | Key Advantages |

| p-Toluenesulfonic acid (pTSA) | Deprotection | Solvent-free, rapid, high yield, environmentally friendly. benthamdirect.comeurekaselect.com |

| H₃PW₁₂O₄₀ (Heteropoly acid) | Protection & Deprotection | Reusable, solvent-free conditions, high chemoselectivity. cdnsciencepub.com |

| Zirconium(IV) chloride (ZrCl₄) | Protection | High efficiency, solvent-free, room temperature conditions. researchgate.net |

| Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) | Deprotection | Efficient, high yields. researchgate.net |

| Trialkylsilyl triflate / 2,2′-bipyridyl | Deprotection / Transformation | Mild, non-acidic conditions; chemoselective for aromatic vs. aliphatic MOM ethers. nih.gov |

Future research will continue to seek out catalysts with improved activity and broader substrate scope, with a particular emphasis on earth-abundant and environmentally benign metals.

Expanding the Synthetic Scope of Methoxymethylated Propanol (B110389) Derivatives

This compound is a derivative of 1,3-propanediol (B51772), a versatile building block in organic synthesis. The ability to selectively protect one of the hydroxyl groups as a MOM ether opens up a vast number of synthetic possibilities, allowing it to serve as a key intermediate in the synthesis of more complex molecules, including pharmaceutically active compounds. google.comgoogle.com

The advancements in sustainable and selective methodologies directly contribute to expanding the synthetic utility of these derivatives. For example, the development of mild deprotection methods allows the MOM group to be used in the synthesis of molecules containing acid-labile functional groups, which would not have been possible with traditional harsh acidic cleavage conditions. nih.gov This broadens the applicability of this compound and related compounds as synthons.

Furthermore, research into the differential protection of diols allows for the synthesis of unsymmetrically functionalized molecules. organic-chemistry.org By protecting one hydroxyl group of 1,3-propanediol with a MOM group, the remaining free hydroxyl can undergo a variety of chemical transformations such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution. Subsequent removal of the MOM group under mild, selective conditions reveals the second hydroxyl group for further reaction. This strategic protection-deprotection sequence is fundamental in multi-step synthesis, and improving its efficiency and selectivity remains a key goal for future research, thereby expanding the synthetic scope and value of methoxymethylated propanol derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(Methoxymethoxy)propanol, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via protection of hydroxyl groups using methoxymethyl (MOM) ethers. For example, methoxymethoxy-protected intermediates are synthesized under cryogenic conditions (e.g., -85°C) using dimethyl sulfoxide (DMSO) and oxalyl chloride to form reactive intermediates, followed by quenching with triethylamine. Purification involves extraction with dichloromethane and drying with MgSO₄, yielding products with >85% efficiency . Reaction optimization includes strict temperature control and stoichiometric adjustments to minimize side reactions, as demonstrated in analogous syntheses of protected aldehydes .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound derivatives?

- Methodological Answer : H and C NMR spectroscopy are critical for confirming methoxymethoxy group incorporation. For example, methoxymethoxy-protected intermediates exhibit distinct singlet peaks for methyleneoxy protons (~4.6–4.8 ppm) and methoxy groups (~3.3–3.4 ppm). Mass spectrometry (MS) further validates molecular ion peaks and fragmentation patterns, as shown in studies of structurally related propanol derivatives .

Q. What safety precautions are essential when handling methoxymethoxy-protected propanol derivatives in the laboratory?

- Methodological Answer : While specific hazard data for this compound is limited, analogous compounds require precautions against respiratory irritation (H335) and skin/eye exposure (H315/H319). Use fume hoods, nitrile gloves, and safety goggles. Fire hazards necessitate water mist or CO₂ extinguishers, and spills should be managed with inert absorbents to prevent environmental release .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during the characterization of methoxymethoxy-protected intermediates?

- Methodological Answer : Contradictions in NMR or MS data may arise from incomplete purification or residual solvents. Multi-step purification (e.g., column chromatography followed by recrystallization) and high-resolution MS (HRMS) can resolve ambiguities. For example, studies on similar aldehydes required iterative thin-layer chromatography (TLC) monitoring to confirm purity before spectroscopic analysis .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

- Methodological Answer : The methoxymethoxy group acts as a protecting moiety, stable under mild acidic/basic conditions but cleavable via strong acids (e.g., HCl in THF). Stability studies on related compounds reveal that steric hindrance from the methoxy group reduces hydrolysis rates, making it suitable for multi-step syntheses requiring orthogonal protection strategies .

Q. How does the adsorption behavior of this compound in porous materials influence its applications in catalysis or drug delivery?

- Methodological Answer : Adsorption studies on propanol derivatives in zeolites (e.g., H-MFI) show that pore geometry and hydrogen-bonding interactions dictate molecular organization. For this compound, the methoxy groups may enhance affinity for hydrophobic pores, as observed in X-ray spectroscopy and molecular dynamics simulations of analogous alcohols .

Q. What strategies minimize side reactions (e.g., over-oxidation or dimerization) during the synthesis of methoxymethoxy-protected propanol derivatives?

- Methodological Answer : Controlled stoichiometry of oxidizing agents (e.g., limiting DMSO/oxalyl chloride ratios) and low-temperature conditions (-78°C to -23°C) suppress over-oxidation. For example, lithium aluminium hydride (LiAlH₄) reduction of esters to alcohols must be carefully quenched to avoid residual reactivity, as demonstrated in multi-step syntheses of protected intermediates .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.